Cas no 130209-88-0 (2-(1H-imidazol-4-yl)aniline dihydrochloride)

2-(1H-imidazol-4-yl)aniline dihydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-28221501
- 130209-88-0
- 2-(1H-imidazol-4-yl)aniline dihydrochloride
-
- MDL: MFCD34167650
- インチ: 1S/C9H9N3.2ClH/c10-8-4-2-1-3-7(8)9-5-11-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H
- InChIKey: PVEVWHKPGVQAIG-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1C=NC=C1C1C=CC=CC=1N
計算された属性
- 精确分子量: 231.0330028g/mol
- 同位素质量: 231.0330028g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
2-(1H-imidazol-4-yl)aniline dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28221501-0.05g |
2-(1H-imidazol-4-yl)aniline dihydrochloride |
130209-88-0 | 95.0% | 0.05g |
$306.0 | 2025-03-19 | |
Enamine | EN300-28221501-2.5g |
2-(1H-imidazol-4-yl)aniline dihydrochloride |
130209-88-0 | 95.0% | 2.5g |
$2576.0 | 2025-03-19 | |
Enamine | EN300-28221501-10.0g |
2-(1H-imidazol-4-yl)aniline dihydrochloride |
130209-88-0 | 95.0% | 10.0g |
$5652.0 | 2025-03-19 | |
1PlusChem | 1P028XD0-50mg |
2-(1H-imidazol-4-yl)anilinedihydrochloride |
130209-88-0 | 95% | 50mg |
$441.00 | 2023-12-22 | |
1PlusChem | 1P028XD0-10g |
2-(1H-imidazol-4-yl)anilinedihydrochloride |
130209-88-0 | 95% | 10g |
$7048.00 | 2023-12-22 | |
Enamine | EN300-28221501-1g |
2-(1H-imidazol-4-yl)aniline dihydrochloride |
130209-88-0 | 95% | 1g |
$1315.0 | 2023-09-09 | |
Aaron | AR028XLC-50mg |
2-(1H-imidazol-4-yl)anilinedihydrochloride |
130209-88-0 | 95% | 50mg |
$446.00 | 2025-02-17 | |
1PlusChem | 1P028XD0-500mg |
2-(1H-imidazol-4-yl)anilinedihydrochloride |
130209-88-0 | 95% | 500mg |
$1329.00 | 2023-12-22 | |
1PlusChem | 1P028XD0-2.5g |
2-(1H-imidazol-4-yl)anilinedihydrochloride |
130209-88-0 | 95% | 2.5g |
$3246.00 | 2023-12-22 | |
Aaron | AR028XLC-5g |
2-(1H-imidazol-4-yl)anilinedihydrochloride |
130209-88-0 | 95% | 5g |
$5267.00 | 2023-12-16 |
2-(1H-imidazol-4-yl)aniline dihydrochloride 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
2-(1H-imidazol-4-yl)aniline dihydrochlorideに関する追加情報
Introduction to 2-(1H-imidazol-4-yl)aniline dihydrochloride (CAS No. 130209-88-0) in Modern Chemical and Pharmaceutical Research
2-(1H-imidazol-4-yl)aniline dihydrochloride, identified by its CAS number 130209-88-0, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic amine derivative has garnered considerable attention due to its versatile applications in drug development, molecular recognition, and material science. The compound’s unique structural framework, featuring a fused imidazole ring and an aniline moiety, contributes to its remarkable reactivity and functional potential, making it a valuable candidate for innovative therapeutic strategies.
The imidazole core of 2-(1H-imidazol-4-yl)aniline dihydrochloride is a well-studied pharmacophore, known for its ability to interact with biological targets such as enzymes and receptors. Recent advancements in medicinal chemistry have highlighted the compound’s role in designing small-molecule inhibitors with high selectivity and efficacy. For instance, studies have demonstrated its potential in modulating pathways associated with neurological disorders, cancer, and infectious diseases. The dihydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in both in vitro and in vivo experimental settings.
In the context of drug discovery, 2-(1H-imidazol-4-yl)aniline dihydrochloride has been explored as a key intermediate in synthesizing novel bioactive molecules. Researchers have leveraged its structural features to develop compounds with improved pharmacokinetic properties. The aniline group, for example, allows for hydrogen bonding interactions with biological targets, while the imidazole ring provides a platform for further chemical modifications. These attributes make it an attractive scaffold for generating libraries of diverse compounds for high-throughput screening.
Recent publications have underscored the compound’s significance in material science applications. Its ability to form coordination complexes with metal ions has been exploited in designing functional materials such as catalysts and sensors. The coordination chemistry of 2-(1H-imidazol-4-yl)aniline dihydrochloride has opened new avenues for creating materials with tailored electronic and optical properties. Such developments are particularly relevant in the emerging field of molecular electronics, where precise control over molecular interactions is crucial.
The synthesis of 2-(1H-imidazol-4-yl)aniline dihydrochloride involves multi-step organic reactions that highlight the compound’s synthetic versatility. Modern synthetic methodologies have enabled efficient access to this compound, reducing production costs and improving scalability. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the imidazole-aniline framework. These advancements underscore the importance of 2-(1H-imidazol-4-yl)aniline dihydrochloride as a building block for complex chemical architectures.
From a pharmacological perspective, the biological activity of 2-(1H-imidazol-4-yl)aniline dihydrochloride has been extensively investigated. Preclinical studies have revealed its potential as an antiviral agent, particularly against RNA viruses. The compound’s ability to interfere with viral replication mechanisms makes it a promising candidate for developing antiviral therapies. Additionally, its antimicrobial properties have been explored, showing efficacy against certain resistant bacterial strains.
The role of 2-(1H-imidazol-4-yl)aniline dihydrochloride in therapeutic development aligns with current trends toward precision medicine. By targeting specific molecular pathways, this compound exemplifies how small-molecule drugs can be tailored to individual patient needs. Its structural features also make it amenable to prodrug strategies, where it can be designed to release active forms under physiological conditions. Such approaches enhance drug delivery systems and improve therapeutic outcomes.
Future research directions for 2-(1H-imidazol-4-yl)aniline dihydrochloride include exploring its role in nanomedicine and targeted drug delivery systems. The compound’s ability to form stable complexes with nanoparticles has opened new possibilities for site-specific drug delivery. This is particularly relevant in oncology, where localized delivery of chemotherapeutic agents can minimize side effects while maximizing efficacy.
In summary, 2-(1H-imidazol-4-yl)aniline dihydrochloride (CAS No. 130209-88-0) represents a cornerstone in modern chemical research with far-reaching implications across pharmaceuticals and materials science. Its unique structural attributes and functional versatility position it as a key player in advancing therapeutic modalities and innovative materials development. As research continues to uncover new applications for this compound, its significance is set to grow even further.
130209-88-0 (2-(1H-imidazol-4-yl)aniline dihydrochloride) Related Products
- 864528-17-6(1-(2-azidoethyl)-4-(trifluoromethyl)benzene)
- 1597878-47-1(1-(4-chlorobenzyl)-3-methylpiperidin-4-ol)
- 1105190-76-8(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)
- 2228148-76-1(3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol)
- 899966-59-7(N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(propan-2-yloxy)benzamide)
- 7062-40-0(2-(5-Bromo-2-methoxyphenyl)acetonitrile)
- 155621-63-9(2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one)
- 288309-10-4(1-(isoquinolin-7-yl)ethanone)
- 889800-70-8(4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine)
- 2172254-73-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)




